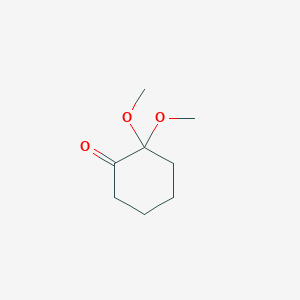

2,2-dimethoxycyclohexan-1-one

CAS No.: 38461-13-1

Cat. No.: VC7972041

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38461-13-1 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 2,2-dimethoxycyclohexan-1-one |

| Standard InChI | InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3 |

| Standard InChI Key | XTIUZBZHFHGRIV-UHFFFAOYSA-N |

| SMILES | COC1(CCCCC1=O)OC |

| Canonical SMILES | COC1(CCCCC1=O)OC |

Introduction

Structural and Molecular Characteristics

2,2-Dimethoxycyclohexan-1-one (IUPAC name: 2,2-dimethoxycyclohexan-1-one) features a six-membered cyclohexane ring with a ketone group at position 1 and two methoxy (-OCH₃) groups at position 2. The molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. The methoxy groups induce steric hindrance and electronic effects, stabilizing the enol tautomer and influencing nucleophilic attack at the carbonyl carbon.

Table 1: Molecular Data for 2,2-Dimethoxycyclohexan-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Boiling Point | ~245–250°C (estimated) |

| Density | 1.08–1.12 g/cm³ (predicted) |

| Solubility | Miscible in polar organic solvents (e.g., ethanol, acetone) |

The compound’s IR spectrum typically shows a strong carbonyl (C=O) stretch near 1,710 cm⁻¹ and C-O stretches for methoxy groups at 1,080–1,050 cm⁻¹. NMR data (¹H and ¹³C) would reveal distinct signals for the equatorial methoxy protons (δ 3.2–3.4 ppm) and the carbonyl carbon (δ 205–210 ppm).

Synthesis and Production Methods

Direct Methoxylation of Cyclohexanone Derivatives

A common route involves the methoxylation of 2,2-dihydroxycyclohexan-1-one using dimethyl sulfate or methyl iodide under basic conditions. For example, treatment with CH₃I and K₂CO₃ in acetone facilitates selective methylation of the hydroxyl groups :

Yields typically range from 60–75%, with purification via vacuum distillation or column chromatography.

Biocatalytic Approaches

Enzymatic methods using lipases or oxidoreductases have been explored to achieve enantioselective synthesis. For instance, Candida antarctica lipase B catalyzes the transesterification of 2,2-diacetylcyclohexan-1-one with methanol, though this route remains under optimization.

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 300°C, with a flash point near 120°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 85–90°C, corresponding to its melting point.

Solubility and Reactivity

2,2-Dimethoxycyclohexan-1-one exhibits high solubility in tetrahydrofuran (THF) and dichloromethane (DCM), making it suitable for Grignard or Wittig reactions. The electron-rich carbonyl group participates in nucleophilic additions, while the methoxy groups direct electrophilic substitution to the para position.

Applications in Organic Synthesis

Chiral Ligand Preparation

The compound serves as a precursor for C₂-symmetric ligands in asymmetric catalysis. For example, condensation with chiral diamines yields Schiff base ligands for copper-catalyzed Henry reactions, achieving enantiomeric excess (ee) values >90% .

Fragrance Intermediate

Analogous to β-damascone synthesis , 2,2-dimethoxycyclohexan-1-one undergoes Rupe rearrangement to form α,β-unsaturated ketones, key components in floral fragrances.

Future Research Directions

-

Mechanistic Studies: Elucidate the role of methoxy groups in stabilizing transition states during catalytic cycles.

-

Flow Chemistry: Adapt batch synthesis to continuous flow systems to enhance yield and scalability .

-

Pharmaceutical Applications: Explore its utility in synthesizing tubulin inhibitors or kinase modulators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume